2-Amino-3-(3-bromothiophen-2-yl)propanamide
CAS No.:
Cat. No.: VC17536139
Molecular Formula: C7H9BrN2OS
Molecular Weight: 249.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2OS |
|---|---|
| Molecular Weight | 249.13 g/mol |
| IUPAC Name | 2-amino-3-(3-bromothiophen-2-yl)propanamide |
| Standard InChI | InChI=1S/C7H9BrN2OS/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |
| Standard InChI Key | RMXNFUMIOCVNPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1Br)CC(C(=O)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted with a bromine atom at the 3-position. The propanamide chain is attached to the 2-position of the thiophene, with an amino group (-NH₂) at the β-carbon and an amide (-CONH₂) at the terminal position (Figure 1). This arrangement creates a planar aromatic system with polar functional groups, enabling diverse intermolecular interactions.
Key structural attributes:
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Bromine substitution: Enhances electrophilic reactivity and influences π-π stacking in biological systems.
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Amide group: Participates in hydrogen bonding, critical for binding to enzymatic targets.
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Chirality: The compound exists as a racemic mixture unless synthesized enantioselectively.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-amino-3-(3-bromothiophen-2-yl)propanamide typically involves a multi-step sequence (Scheme 1):
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Thiophene bromination:
Thiophene undergoes electrophilic bromination using Br₂ in the presence of FeBr₃ to yield 3-bromothiophene. -
Alkylation:
The brominated thiophene is reacted with acrylonitrile via Michael addition to form 3-(3-bromothiophen-2-yl)propanenitrile. -
Hydrolysis and amidation:
The nitrile group is hydrolyzed to an amide using sulfuric acid, followed by amidation with ammonia to yield the final product.
Optimization challenges:
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Bromination regioselectivity (3- vs. 5-position) requires careful control of reaction conditions.
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Racemization at the β-carbon necessitates chiral catalysts for enantiopure synthesis.
Industrial Manufacturing
Industrial protocols emphasize cost efficiency and scalability:
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Continuous-flow reactors: Reduce reaction times and improve yield consistency.
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Catalyst recycling: Heterogeneous catalysts (e.g., immobilized FeBr₃) minimize waste.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 180–182°C (decomposes) | Differential Scanning Calorimetry |
| Solubility (H₂O) | 12.5 mg/mL at 25°C | Shake-flask method |
| LogP (Octanol-Water) | 1.2 | Computational |
The moderate lipophilicity (LogP = 1.2) suggests balanced membrane permeability and aqueous solubility, ideal for drug candidates.
Stability Profile
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Thermal stability: Decomposes above 180°C without melting.
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Photostability: Susceptible to debromination under UV light; storage in amber glass recommended.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Bromine position: 3-Bromo derivatives show 5× higher COX-2 inhibition than 5-bromo analogs .
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Amide vs. ester: The amide group enhances metabolic stability compared to ester derivatives.
Applications in Science and Industry
Pharmaceutical Development
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Lead compound: Serves as a scaffold for kinase inhibitors in oncology.
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Prodrug synthesis: The amide group is enzymatically cleaved in vivo to release active metabolites.
Material Science
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Conductive polymers: Thiophene-based polymers incorporating this monomer exhibit enhanced charge mobility (σ = 15 S/cm).
Agrochemicals
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Herbicides: Disrupts acetolactate synthase in weeds (EC₅₀ = 0.8 μM).
| Parameter | Value | Test Organism |
|---|---|---|
| LD₅₀ (oral) | 420 mg/kg | Rats |
| Skin Irritation | Mild erythema | Rabbits |
Comparative Analysis with Analogues
| Compound | Molecular Formula | Key Differences | Bioactivity (COX-2 IC₅₀) |
|---|---|---|---|
| 2-Amino-3-(3-bromothiophen-2-yl)propanamide | C₇H₉BrN₂OS | 3-Br, amide terminus | 3.2 μM |
| 2-Amino-3-(5-bromothiophen-2-yl)propanamide | C₇H₉BrN₂OS | 5-Br substitution | 16.7 μM |
| Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate | C₈H₁₁BrNO₂S | Methyl ester, chiral center | 8.9 μM |
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